molecular formula C23H27ClN4O2S B2736022 N-[2-[butyl(methyl)amino]ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 422283-38-3

N-[2-[butyl(methyl)amino]ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No. B2736022
CAS RN: 422283-38-3
M. Wt: 459.01
InChI Key: DALITDJYFXCYJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[butyl(methyl)amino]ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C23H27ClN4O2S and its molecular weight is 459.01. The purity is usually 95%.
BenchChem offers high-quality N-[2-[butyl(methyl)amino]ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-[butyl(methyl)amino]ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-[2-[butyl(methyl)amino]ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the reaction of 4-chlorobenzyl chloride with 2-aminobutane-1-thiol to form the intermediate 2-(4-chlorobenzylthio)butylamine. This intermediate is then reacted with N-(tert-butoxycarbonyl)-L-asparagine to form the protected amino acid intermediate. The protected amino acid intermediate is then reacted with 2-chloro-N-(4-formylphenyl)acetamide to form the final compound.", "Starting Materials": [ "4-chlorobenzyl chloride", "2-aminobutane-1-thiol", "N-(tert-butoxycarbonyl)-L-asparagine", "2-chloro-N-(4-formylphenyl)acetamide" ], "Reaction": [ "4-chlorobenzyl chloride + 2-aminobutane-1-thiol -> 2-(4-chlorobenzylthio)butylamine", "2-(4-chlorobenzylthio)butylamine + N-(tert-butoxycarbonyl)-L-asparagine -> protected amino acid intermediate", "protected amino acid intermediate + 2-chloro-N-(4-formylphenyl)acetamide -> final compound" ] }

CAS RN

422283-38-3

Product Name

N-[2-[butyl(methyl)amino]ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Molecular Formula

C23H27ClN4O2S

Molecular Weight

459.01

IUPAC Name

N-[2-[butyl(methyl)amino]ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C23H27ClN4O2S/c1-3-4-12-27(2)13-11-25-21(29)17-7-10-19-20(14-17)26-23(31)28(22(19)30)15-16-5-8-18(24)9-6-16/h5-10,14H,3-4,11-13,15H2,1-2H3,(H,25,29)(H,26,31)

InChI Key

DALITDJYFXCYJY-UHFFFAOYSA-N

SMILES

CCCCN(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.